

An In-depth Technical Guide to K34c: Chemical Properties, Structure, and Biological Activity

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Compound of Interest

Compound Name: K34c hydrochloride

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Introduction

K34c is a potent and selective small molecule inhibitor of $\alpha 5\beta 1$ integrin. Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including cell survival, migration, proliferation, and angiogenesis. The $\alpha 5\beta 1$ integrin, a key receptor for fibronectin, is often overexpressed in various cancer types, including glioblastoma, and is associated with tumor progression and resistance to therapy. K34c has emerged as a valuable research tool for investigating the biological functions of $\alpha 5\beta 1$ integrin and as a potential therapeutic agent for diseases characterized by aberrant $\alpha 5\beta 1$ signaling. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of K34c, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Properties and Structure

K34c is a non-peptidic antagonist of $\alpha 5\beta 1$ integrin. Its chemical and physical properties are summarized in the table below. It is important to note that while "**K34c hydrochloride**" is the commercially available salt form, the detailed data provided by most suppliers and in the literature corresponds to the free base, K34c. The hydrochloride salt would have a higher molecular weight due to the addition of HCl and may exhibit different solubility characteristics.

Table 1: Chemical and Physical Properties of K34c

Property	Value	Reference
IUPAC Name	N-(2,6-Dimethylbenzoyl)-O-[3-(2-pyridinylamino)propyl]-L-tyrosine	[1]
Molecular Formula	C ₂₆ H ₂₉ N ₃ O ₄	[1]
Molecular Weight	447.53 g/mol	[1]
CAS Number	939769-93-4	[1]
Appearance	Solid	-
Purity	≥98% (by HPLC)	[1]
Solubility	DMSO: ≥ 100 mM; Ethanol: ≥ 100 mM	[1]
Storage	Store at -20°C	[1]
SMILES	<chem>O=C(C1=C(C)C=CC=C1C)N--INVALID-LINK--CC2=CC=C(OCCNCN3=CC=CC=N3)C=C2</chem>	[1]
InChI Key	VLNHAQFIBARCQP-UHFFFAOYSA-N	[1]

Biological Activity and Mechanism of Action

K34c is a highly potent and selective inhibitor of the $\alpha 5 \beta 1$ integrin, with a reported IC₅₀ value of 3.1 nM.[1][2] Its mechanism of action involves binding to the $\alpha 5 \beta 1$ integrin receptor, thereby blocking its interaction with its primary ligand, fibronectin. This inhibition disrupts the downstream signaling pathways that are crucial for cell survival, migration, and proliferation in cancer cells.

The primary biological effects of K34c include:

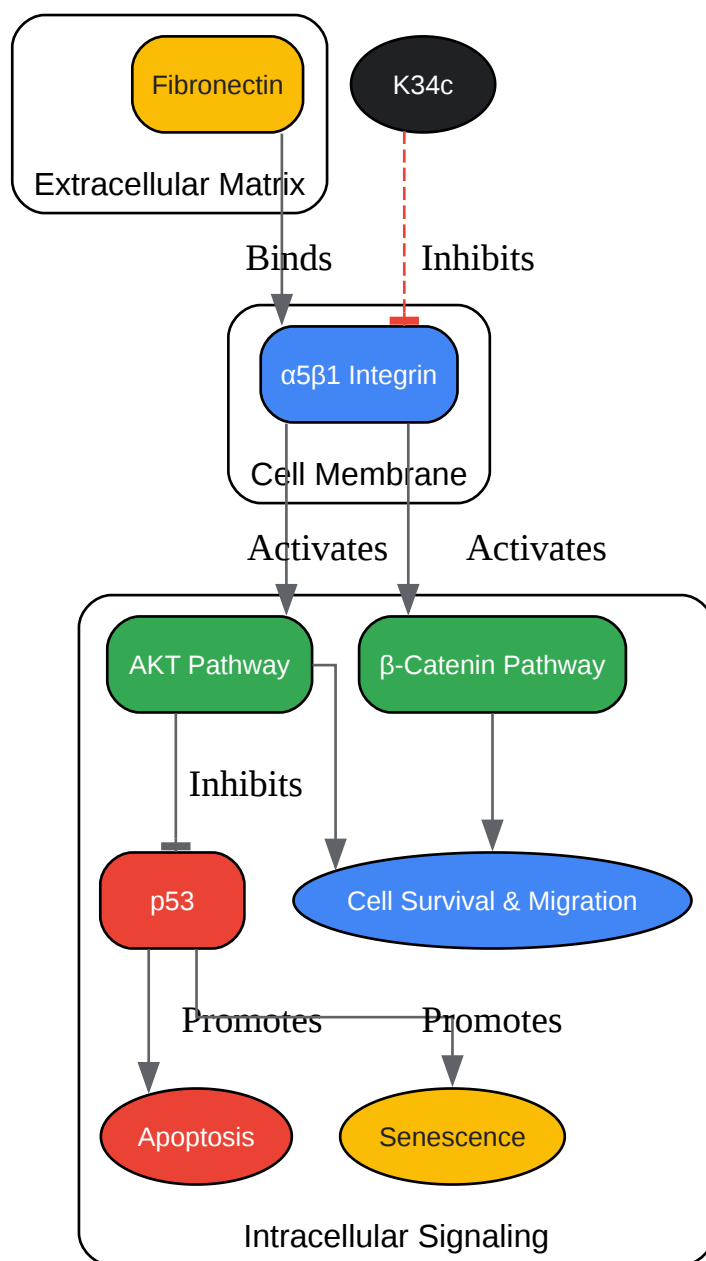
- **Inhibition of Cell Survival and Migration:** By blocking $\alpha 5 \beta 1$ integrin function, K34c inhibits the adhesion of cells to the extracellular matrix, which is a critical step for both survival and

migration.

- Induction of Apoptosis: K34c has been shown to promote programmed cell death in cancer cells, particularly in combination with chemotherapeutic agents.[3]
- Reduction of Chemotherapy-Induced Senescence: It can decrease premature senescence induced by certain cancer drugs, thereby enhancing their apoptotic effects.[3]
- Inhibition of TGF- β -Induced Infiltration: K34c can prevent the cellular invasion stimulated by Transforming Growth Factor-beta (TGF- β), a key cytokine in cancer progression.

Signaling Pathways Affected by K34c

The inhibition of $\alpha 5\beta 1$ integrin by K34c impacts several critical signaling pathways implicated in cancer. The following diagram illustrates the central role of $\alpha 5\beta 1$ integrin and the points of intervention by K34c.



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K34c inhibits $\alpha 5 \beta 1$ integrin, affecting downstream survival and apoptosis pathways.

Experimental Protocols

The following are representative protocols for experiments where K34c has been used to study its effects on cancer cells. These are based on methodologies described in the scientific literature and should be adapted as necessary for specific experimental conditions.

Cell Culture and Treatment

- **Cell Lines:** Human glioblastoma cell lines U87MG (p53 wild-type) and U373MG (p53 mutant) are commonly used.
- **Culture Conditions:** Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ humidified atmosphere.
- **K34c Preparation:** A stock solution of K34c is prepared in DMSO (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 1-20 µM).

Apoptosis Assay (Flow Cytometry)

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with K34c alone or in combination with a chemotherapeutic agent (e.g., temozolomide or ellipticine) for 24-48 hours.
- Harvest the cells by trypsinization and wash with ice-cold PBS.
- Resuspend the cells in a binding buffer.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

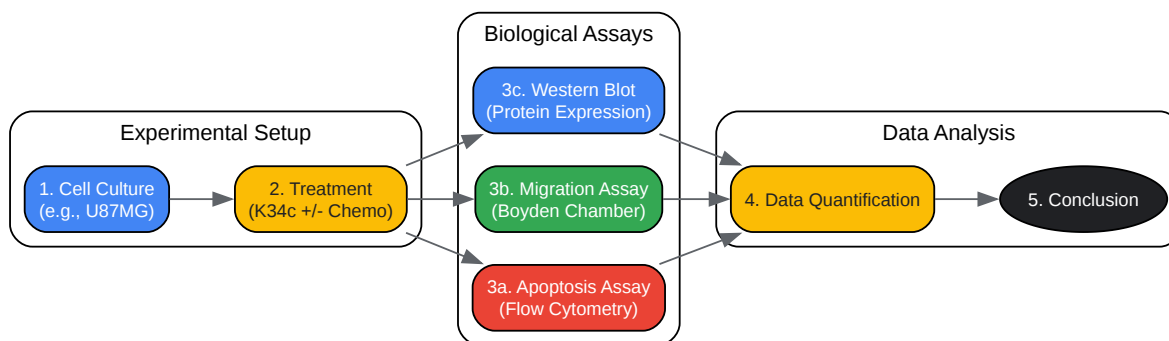
Cell Migration Assay (Boyden Chamber)

- Coat the upper surface of a transwell insert (8 µm pore size) with fibronectin (10 µg/mL) and allow it to dry.
- Resuspend serum-starved cells in serum-free medium containing K34c at the desired concentration.

- Add the cell suspension to the upper chamber of the transwell insert.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for 16-24 hours at 37°C.
- Remove non-migrated cells from the upper surface of the insert with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
- Count the number of migrated cells in several random fields under a microscope.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the efficacy of K34c in a cancer cell line.



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A typical experimental workflow for evaluating the biological effects of K34c.

Synthesis

Detailed, step-by-step synthesis protocols for K34c are not readily available in the public domain and are likely proprietary. The development of K34c is attributed to the work of Heckmann et al. (2007) on the rational design of selective integrin ligands. The synthesis would likely involve a multi-step organic synthesis approach, starting from commercially available

precursors for the L-tyrosine backbone, the 2,6-dimethylbenzoyl group, and the 3-(2-pyridinylamino)propyl side chain, followed by their sequential coupling.

Conclusion

K34c is a powerful and specific inhibitor of $\alpha 5 \beta 1$ integrin, making it an invaluable tool for cancer research and a promising candidate for further drug development. Its ability to induce apoptosis and inhibit cell migration by targeting a key signaling node in cancer progression highlights its therapeutic potential. The information and protocols provided in this guide are intended to support researchers in utilizing K34c to its full potential in their scientific investigations. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible results.

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